![molecular formula C10H7FOS B6372837 3-Fluoro-5-(thiophen-3-yl)phenol, 95% CAS No. 1261978-37-3](/img/structure/B6372837.png)
3-Fluoro-5-(thiophen-3-yl)phenol, 95%
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Overview
Description
3-Fluoro-5-(thiophen-3-yl)phenol, 95% (3FTP) is a synthetic compound that has been studied for its potential applications in the fields of medicine, biology, and chemistry. It is a monofluorinated thiophenol with a phenol group and is a member of the thiophenol family. 3FTP has been studied for its potential applications in the fields of medicine, biology, and chemistry due to its unique properties.
Scientific Research Applications
3-Fluoro-5-(thiophen-3-yl)phenol, 95% has been studied for its potential applications in the fields of medicine, biology, and chemistry. In medicine, 3-Fluoro-5-(thiophen-3-yl)phenol, 95% has been studied as a potential anti-cancer agent. In biology, 3-Fluoro-5-(thiophen-3-yl)phenol, 95% has been studied for its potential to inhibit the growth of bacteria and fungi. In chemistry, 3-Fluoro-5-(thiophen-3-yl)phenol, 95% has been studied for its potential to act as a catalyst for various reactions.
Mechanism of Action
3-Fluoro-5-(thiophen-3-yl)phenol, 95% has been studied for its potential to inhibit the growth of bacteria and fungi. The mechanism of action of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% is believed to be due to its ability to disrupt the cell membrane of the microorganism. This disruption leads to the death of the microorganism.
Biochemical and Physiological Effects
3-Fluoro-5-(thiophen-3-yl)phenol, 95% has been studied for its potential to act as an anti-cancer agent. In vitro studies have shown that 3-Fluoro-5-(thiophen-3-yl)phenol, 95% is capable of inhibiting the growth of cancer cells. In vivo studies have also indicated that 3-Fluoro-5-(thiophen-3-yl)phenol, 95% is capable of inhibiting the growth of tumors in mice.
Advantages and Limitations for Lab Experiments
The main advantage of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% is its ability to act as an anti-cancer agent. It is also relatively easy to synthesize in the laboratory and is stable in a variety of conditions. However, 3-Fluoro-5-(thiophen-3-yl)phenol, 95% is not very soluble in water and is toxic in large doses.
Future Directions
1. Further research into the mechanism of action of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% and its potential applications in medicine and biology.
2. Development of more efficient and cost-effective synthesis methods for 3-Fluoro-5-(thiophen-3-yl)phenol, 95%.
3. Investigations into the potential of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% to act as a catalyst for various chemical reactions.
4. Investigation into the potential of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% to act as an anti-inflammatory agent.
5. Exploration of the potential of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% to be used as a drug delivery system.
6. Investigation into the potential of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% to be used as a pesticide.
7. Investigation into the potential of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% to be used as a preservative.
8. Investigation into the potential of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% to be used as a food additive.
9. Exploration of the potential of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% to be used as a fuel additive.
10. Investigation into the potential of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% to be used as an industrial solvent.
Synthesis Methods
3-Fluoro-5-(thiophen-3-yl)phenol, 95% can be synthesized using a variety of methods. The most common method is the reaction between thiophenol and a fluorinating agent. This method involves the reaction of thiophenol with a fluorinating agent, such as N-fluoro-2-iodoethane (FIE), in the presence of an acid catalyst, such as sulfuric acid. The reaction produces 3-Fluoro-5-(thiophen-3-yl)phenol, 95% in high yields.
properties
IUPAC Name |
3-fluoro-5-thiophen-3-ylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FOS/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAQJLIQGPNMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684082 |
Source
|
Record name | 3-Fluoro-5-(thiophen-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-37-3 |
Source
|
Record name | 3-Fluoro-5-(thiophen-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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